![molecular formula C10H8N2O B3067845 [2,2'-Bipyridin]-5-OL CAS No. 1802-32-0](/img/structure/B3067845.png)
[2,2'-Bipyridin]-5-OL
概要
説明
[2,2’-Bipyridin]-5-OL is a derivative of bipyridine, a compound known for its ability to form complexes with various metal ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-5-OL typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and boronic acids as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-5-OL may involve large-scale coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
[2,2’-Bipyridin]-5-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with reduced functional groups .
科学的研究の応用
[2,2’-Bipyridin]-5-OL has a wide range of applications in scientific research:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Used in the study of metalloenzymes and their catalytic activities.
Industry: Utilized in the development of catalysts for various chemical processes
作用機序
The mechanism of action of [2,2’-Bipyridin]-5-OL involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of the reactions. The molecular targets include metal ions such as copper, iron, and platinum, which are involved in various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with similar coordination properties.
4,4’-Bipyridine: An isomer with different coordination behavior
Uniqueness
What sets [2,2’-Bipyridin]-5-OL apart is its hydroxyl group, which can participate in hydrogen bonding and influence the overall stability and reactivity of its metal complexes. This unique feature makes it particularly useful in applications requiring specific coordination environments .
特性
IUPAC Name |
6-pyridin-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRXQRVIQNIKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3067776.png)
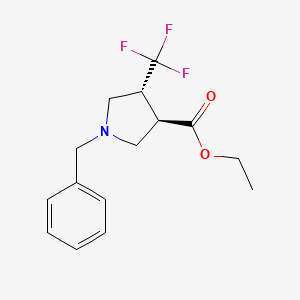
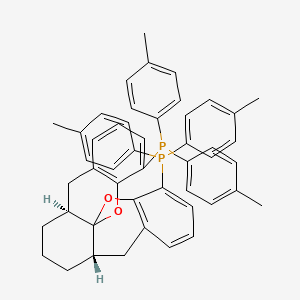
![10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)
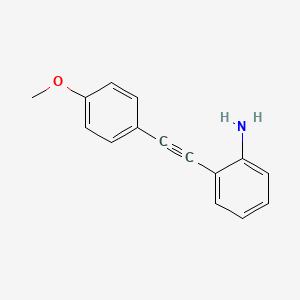
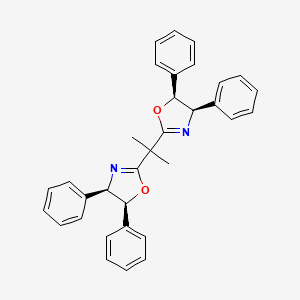
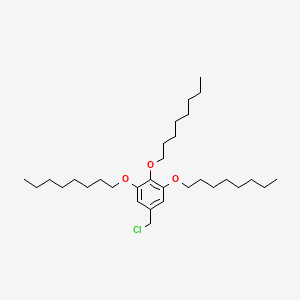
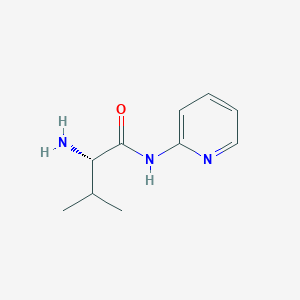
![[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL](/img/structure/B3067834.png)
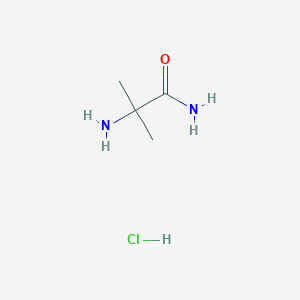
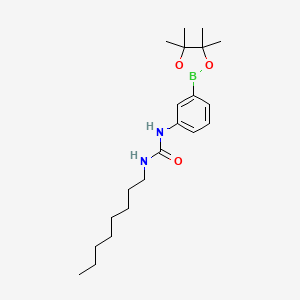
![12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)
![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3067852.png)
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)
